[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine
Overview
Description
[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an adenosine A2A receptor antagonist. The structure of this compound consists of a fused thiazole and pyrimidine ring system, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary targets of [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine are the human Adenosine A1 and A2A receptors . These receptors are G protein-coupled receptors that play crucial roles in many physiological processes, including cardiovascular, immune, and neurological functions .
Mode of Action
This compound interacts with its targets, the Adenosine A1 and A2A receptors, as an antagonist or inverse agonist . This means it binds to these receptors and reduces their activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Upon binding to the Adenosine A1 and A2A receptors, this compound influences several biochemical pathways. The A1 and A3 receptors are principally coupled to Gi/o proteins, inducing an inhibitory effect on adenylyl cyclase and reducing cAMP production. In contrast, the A2A and A2B receptors stimulate the production of cAMP via Gs proteins .
Pharmacokinetics
Bioinformatics prediction using the web tool swissadme revealed that certain derivatives of this compound possess good drug-likeness profiles , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic or inverse agonistic effects on the Adenosine A1 and A2A receptors. This can lead to changes in cellular signaling and function, potentially influencing various physiological processes .
Preparation Methods
The synthesis of [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine typically involves the cyclization of aminothiazoles with formamide, formic acid, or dimethyl malonate . One common method includes the Thorpe–Ziegler reaction, where 4-amino-2-(methyl-sulfanyl)thiazole-5-carboxamides are synthesized and subsequently undergo dehydrogenative condensation with benzaldehydes in the presence of iodine as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine has a wide range of scientific research applications:
Comparison with Similar Compounds
[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine can be compared to other similar compounds such as:
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds are investigated as kinase inhibitors and receptor antagonists.
Thiazolo[3,2-a]pyrimidines: Known for their antitumor and antibacterial activities.
Piperazine- and piperidine-containing thiazolo[5,4-d]pyrimidine derivatives: These derivatives exhibit potent and selective adenosine A2A receptor inverse agonist activity.
The uniqueness of this compound lies in its specific binding affinity and selectivity for adenosine A2A receptors, making it a promising candidate for therapeutic applications in neurodegenerative diseases and cancer .
Properties
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H2,7,10)(H2,6,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIVXCDZRALGGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)SC(=N2)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293516 | |
Record name | [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6223-69-4 | |
Record name | NSC90337 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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